molecular formula C18H18ClNO4S2 B5041123 [2-Methoxy-4-(pyrrolidine-1-carbothioyl)phenyl] 4-chlorobenzenesulfonate

[2-Methoxy-4-(pyrrolidine-1-carbothioyl)phenyl] 4-chlorobenzenesulfonate

Cat. No.: B5041123
M. Wt: 411.9 g/mol
InChI Key: NYGYOQGJNYZPRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[2-Methoxy-4-(pyrrolidine-1-carbothioyl)phenyl] 4-chlorobenzenesulfonate is a complex organic compound that features a pyrrolidine ring, a methoxy group, and a chlorobenzenesulfonate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-Methoxy-4-(pyrrolidine-1-carbothioyl)phenyl] 4-chlorobenzenesulfonate typically involves multiple steps, starting with the preparation of the pyrrolidine ring. One common method involves the chloroacetylation of S-proline, followed by amidation of its carboxylate group . The methoxy group is introduced through a methoxylation reaction, and the final step involves the sulfonation of the aromatic ring with chlorobenzenesulfonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

[2-Methoxy-4-(pyrrolidine-1-carbothioyl)phenyl] 4-chlorobenzenesulfonate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield methoxy radicals, while substitution reactions can produce various substituted benzenesulfonates .

Scientific Research Applications

Chemistry

In chemistry, [2-Methoxy-4-(pyrrolidine-1-carbothioyl)phenyl] 4-chlorobenzenesulfonate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .

Biology

In biological research, this compound can be used to study the effects of sulfonate and pyrrolidine derivatives on biological systems. It may serve as a model compound for understanding the interactions between similar molecules and biological targets .

Medicine

Its structural features make it a candidate for drug development, particularly in the design of new therapeutic agents .

Industry

In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various industrial processes .

Mechanism of Action

The mechanism of action of [2-Methoxy-4-(pyrrolidine-1-carbothioyl)phenyl] 4-chlorobenzenesulfonate involves its interaction with molecular targets through its functional groups. The pyrrolidine ring can interact with proteins and enzymes, while the sulfonate group can form strong ionic bonds with various biological molecules . These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of [2-Methoxy-4-(pyrrolidine-1-carbothioyl)phenyl] 4-chlorobenzenesulfonate lies in its combination of functional groups, which provide a distinct set of chemical and biological properties.

Properties

IUPAC Name

[2-methoxy-4-(pyrrolidine-1-carbothioyl)phenyl] 4-chlorobenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClNO4S2/c1-23-17-12-13(18(25)20-10-2-3-11-20)4-9-16(17)24-26(21,22)15-7-5-14(19)6-8-15/h4-9,12H,2-3,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYGYOQGJNYZPRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=S)N2CCCC2)OS(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.